molecular formula C17H16BrNO B11947982 3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide CAS No. 853344-68-0

3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide

Cat. No.: B11947982
CAS No.: 853344-68-0
M. Wt: 330.2 g/mol
InChI Key: OWSHMLBGOIPDPG-UXBLZVDNSA-N
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Description

3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a dimethylphenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide typically involves the reaction of 4-bromobenzaldehyde with 2,4-dimethylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and the reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production typically employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-N-(2,4-dimethylphenyl)-2-propenamide is unique due to its specific structural features, such as the presence of both bromophenyl and dimethylphenyl groups attached to a propenamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

853344-68-0

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-N-(2,4-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C17H16BrNO/c1-12-3-9-16(13(2)11-12)19-17(20)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3,(H,19,20)/b10-6+

InChI Key

OWSHMLBGOIPDPG-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Br)C

Origin of Product

United States

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